5-Amino-1-(4-butylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
“5-Amino-1-(4-butylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(4-butylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials may include 4-butylbenzaldehyde, 1-methyl-1H-benzimidazole, and appropriate amines. The synthesis may proceed through condensation reactions, cyclization, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the compound to their reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings. Its unique properties might make it suitable for specific industrial processes or products.
Mechanism of Action
The mechanism by which “5-Amino-1-(4-butylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-phenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-1-(4-butylphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The uniqueness of “5-Amino-1-(4-butylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” lies in its specific substitution pattern and the presence of both the butylphenyl and methylbenzodiazol groups. These structural features may confer distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H24N4O/c1-3-4-7-15-10-12-16(13-11-15)26-14-19(27)20(21(26)23)22-24-17-8-5-6-9-18(17)25(22)2/h5-6,8-13,23,27H,3-4,7,14H2,1-2H3 |
InChI Key |
RBUDNTZQIAPOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
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